2-[4-(4-Propylphenyl)phenyl]acetic acid
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Overview
Description
2-[4-(4-Propylphenyl)phenyl]acetic acid is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylacetic acid, characterized by the presence of a propyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Propylphenyl)phenyl]acetic acid typically involves the reaction of 4-propylbenzyl chloride with sodium cyanide to form 4-propylbenzyl cyanide. This intermediate is then hydrolyzed under acidic conditions to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Propylphenyl)phenyl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate in sulfuric acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[4-(4-Propylphenyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-Propylphenyl)phenyl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog without the propyl group.
4-Propylphenylacetic acid: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
2-[4-(4-Propylphenyl)phenyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-[4-(4-propylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C17H18O2/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(7-11-16)12-17(18)19/h4-11H,2-3,12H2,1H3,(H,18,19) |
InChI Key |
JBRHUTXSEOKELN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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